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Compound of Interest

Compound Name: 4-Aminooxane-4-carbonitrile

Cat. No.: B112695

Technical Guide: 4-Aminooxane-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminooxane-4-carbonitrile, also known as 4-aminotetrahydropyran-4-carbonitrile, is a
heterocyclic compound featuring a saturated six-membered oxane (tetrahydropyran) ring. The
structure is further characterized by the presence of both an amino and a nitrile group attached
to the same carbon atom (C4). This geminal substitution pattern classifies it as an a-amino
nitrile. The presence of these functional groups, combined with the three-dimensional
conformational flexibility of the oxane ring, makes 4-Aminooxane-4-carbonitrile a molecule of
significant interest in medicinal chemistry and organic synthesis. It serves as a versatile
building block for the synthesis of more complex molecules, including spirocyclic systems and
substituted amino acids.

Chemical and Physical Properties

While extensive experimental data for 4-Aminooxane-4-carbonitrile is limited in publicly
available literature, its fundamental properties can be summarized. Predicted values offer initial
guidance for handling and reaction planning.
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Property Value Source
CAS Number 50289-12-8 [1]
Molecular Formula CeH10N20 [1]
Molecular Weight 126.16 g/mol

Predicted Boiling Point

260.8 £ 40.0 °C (at 760
mmHgQ)

Predicted Density

1.11 £ 0.1 g/cm3

Predicted Refractive Index

1.494

Expected to be a solid at room

Appearance General
temperature.
Expected to have some
Solubility solubility in polar organic General
solvents.
Synthesis

The most plausible and documented method for the synthesis of 4-Aminooxane-4-

carbonitrile is a variation of the Strecker synthesis. This reaction involves the one-pot

condensation of a ketone, a cyanide source, and an ammonia source. In this case,

tetrahydropyran-4-one serves as the ketone precursor.

Experimental Protocol: Strecker Synthesis

The following protocol is adapted from a procedure described for the synthesis of the

corresponding carboxylic acid, where the aminonitrile is a key intermediate.

Materials:

o Tetrahydropyran-4-one

o Ammonium carbonate ((NH4)2CO3)

e Sodium cyanide (NaCN)
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o Ethanol

e Deionized water
e Ice

Procedure:

« In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine
tetrahydropyran-4-one (1 equivalent), ammonium carbonate (2.5-3 equivalents), ethanol, and
deionized water. The solvent system is typically a 1:1 mixture of ethanol and water.

 To this stirred suspension, carefully add sodium cyanide (1.5-2 equivalents). Caution:
Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a
well-ventilated fume hood.

e Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 3-4
hours.

 After the reaction is complete, cool the mixture to approximately 5°C in an ice bath.

o The product, 4-Aminooxane-4-carbonitrile, is expected to precipitate as a white solid.
e Collect the solid by vacuum filtration.

o Wash the filter cake with cold deionized water to remove any inorganic salts.

e Dry the product under vacuum to yield the final compound.

Workflow Diagram:

Reaction Cooling — Washing .
@ (60-70°C, 3-4h) (5°0) H\’ac”um F"“""”H(cmd Water))—> -

Click to download full resolution via product page
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Figure 1. Workflow for the Strecker synthesis of 4-Aminooxane-4-carbonitrile.

Reactivity and Chemical Behavior

The chemical reactivity of 4-Aminooxane-4-carbonitrile is dictated by the interplay of the
amino and nitrile functional groups, as well as the tetrahydropyran ring.

» Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions
to yield the corresponding a-amino acid, 4-aminooxane-4-carboxylic acid. This is a common
transformation for a-amino nitriles.

e Reduction of the Nitrile: The nitrile group can be reduced using reducing agents such as
lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to afford the corresponding
diamine, 4-amino-4-(aminomethyl)oxane.

» Reactions of the Amino Group: The primary amine is nucleophilic and can undergo a variety
of reactions, including acylation, alkylation, and Schiff base formation with aldehydes and
ketones.

¢ Iminium lon Formation: a-Amino nitriles can serve as precursors to iminium ions upon loss of
the cyanide group, which can then be trapped by various nucleophiles.

Logical Relationship of Reactivity:

[4-Aminooxane-4-carbonitrile)

Reduction Alkylation

Hydrolysis
(Acid or Base)

(e.g., LiAlHa)

Click to download full resolution via product page

Figure 2. Key chemical transformations of 4-Aminooxane-4-carbonitrile.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b112695?utm_src=pdf-body
https://www.benchchem.com/product/b112695?utm_src=pdf-body
https://www.benchchem.com/product/b112695?utm_src=pdf-body-img
https://www.benchchem.com/product/b112695?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization (Predicted)

Although experimental spectra are not readily available, the expected spectroscopic features

can be predicted based on the structure of 4-Aminooxane-4-carbonitrile.

'H NMR Spectroscopy

Oxane Protons: The protons on the tetrahydropyran ring would appear as complex multiplets
in the region of approximately 1.5-4.0 ppm. The protons adjacent to the oxygen atom (at C2
and C6) would be the most downfield.

Amino Protons: The protons of the primary amine would likely appear as a broad singlet, the
chemical shift of which would be dependent on the solvent and concentration.

3C NMR Spectroscopy

Oxane Carbons: The carbons of the tetrahydropyran ring would resonate in the aliphatic
region. The carbons adjacent to the oxygen (C2 and C6) would be in the range of 60-70

ppm.

Quaternary Carbon (C4): The carbon atom bearing both the amino and nitrile groups would
be a quaternary carbon and its chemical shift would be influenced by both substituents.

Nitrile Carbon: The carbon of the nitrile group would appear in the characteristic region for
nitriles, typically around 120 ppm.

Infrared (IR) Spectroscopy

N-H Stretching: The primary amine would show two characteristic stretching vibrations in the
region of 3300-3500 cm~1.

C-N Stretching: The stretching of the C-N bond of the amine would be observed in the
fingerprint region.

C=N Stretching: A sharp, medium-intensity absorption band characteristic of a nitrile group
would be expected around 2220-2260 cm~1.
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e C-O Stretching: A strong absorption corresponding to the C-O-C ether linkage of the
tetrahydropyran ring would be present in the 1050-1150 cm~1 region.

e C-H Stretching: Aliphatic C-H stretching vibrations would be observed just below 3000 cm~1.

Mass Spectrometry

e Molecular lon Peak: The mass spectrum would be expected to show a molecular ion peak
(M*) at m/z = 126.

e Fragmentation: Common fragmentation patterns would likely involve the loss of the nitrile
group (CN), the amino group (NHz), or fragmentation of the tetrahydropyran ring.

Biological Activity and Potential Applications

While no specific biological activities have been reported for 4-Aminooxane-4-carbonitrile
itself, the tetrahydropyran motif is a common scaffold in many biologically active compounds
and approved drugs. Derivatives of tetrahydropyran have shown a wide range of activities,
including antiviral, anticancer, and anti-inflammatory properties. The a-amino nitrile functionality
also provides a handle for the synthesis of novel amino acids and peptidomimetics, which are
of great interest in drug discovery.

Given its structure, 4-Aminooxane-4-carbonitrile could be a valuable starting material for the

synthesis of libraries of compounds to be screened for various biological targets. Its potential to
be converted into constrained a-amino acids makes it particularly relevant for the development
of peptide-based therapeutics.

Potential Signaling Pathway Involvement (Hypothetical):

As a building block for novel chemical entities, derivatives of 4-Aminooxane-4-carbonitrile
could potentially interact with a wide range of biological signaling pathways. For instance, if
incorporated into larger molecules, they could modulate protein-protein interactions, enzyme
activity, or receptor binding. Without experimental data, any depiction of signaling pathway
involvement would be purely speculative.

Safety and Handling
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Based on available safety data, 4-Aminooxane-4-carbonitrile is classified as harmful if
swallowed (H302) and causes serious eye irritation (H319). Standard laboratory safety
precautions should be taken when handling this compound, including the use of personal
protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a
well-ventilated area.

Conclusion

4-Aminooxane-4-carbonitrile is a synthetically accessible and versatile building block with
potential applications in medicinal chemistry and drug discovery. Its chemical properties are
defined by the a-amino nitrile functionality and the tetrahydropyran core. While detailed
experimental characterization is not widely published, its synthesis via the Strecker reaction
and its expected reactivity provide a solid foundation for its use in the development of novel
chemical entities. Further research into the biological activities of its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b112695?utm_src=pdf-body
https://www.benchchem.com/product/b112695?utm_src=pdf-body
https://www.benchchem.com/product/b112695?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6316830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6316830/
https://www.benchchem.com/product/b112695#what-are-the-chemical-properties-of-4-aminooxane-4-carbonitrile
https://www.benchchem.com/product/b112695#what-are-the-chemical-properties-of-4-aminooxane-4-carbonitrile
https://www.benchchem.com/product/b112695#what-are-the-chemical-properties-of-4-aminooxane-4-carbonitrile
https://www.benchchem.com/product/b112695#what-are-the-chemical-properties-of-4-aminooxane-4-carbonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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